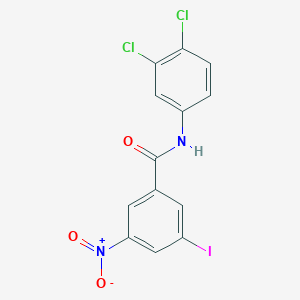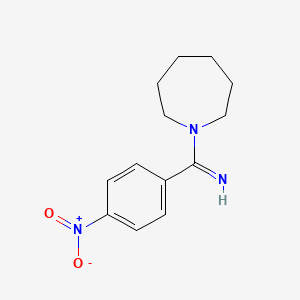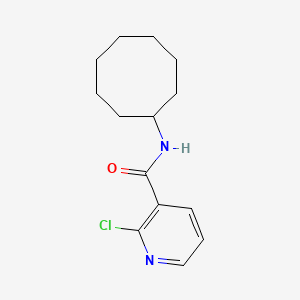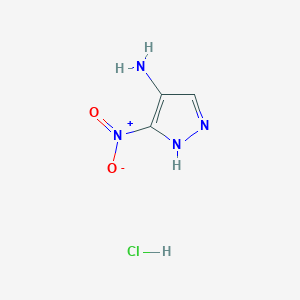![molecular formula C24H19Cl2NO7 B12467661 4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a phenyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the dichlorophenyl carbamoyl intermediate: This step involves the reaction of 3,4-dichlorophenyl isocyanate with butanoic acid to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then esterified with 4-hydroxyacetophenone to form the acetylphenyl ester.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the acetylphenyl ester with furan-2-carboxylic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the furan ring and carbamoyl groups may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar dichlorophenyl functionality.
Furan-2-carboxylic acid: Shares the furan ring structure.
4-Hydroxyacetophenone: Contains the acetylphenyl group.
Uniqueness
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19Cl2NO7 |
|---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
[4-[2-[5-(3,4-dichloroanilino)-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H19Cl2NO7/c25-18-11-8-16(13-19(18)26)27-22(29)4-1-5-23(30)33-14-20(28)15-6-9-17(10-7-15)34-24(31)21-3-2-12-32-21/h2-3,6-13H,1,4-5,14H2,(H,27,29) |
InChI Key |
ATLJKTPUOCMCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12467579.png)
![2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B12467580.png)


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467590.png)


![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)

![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)
